4-(3-Chlorophenoxy)aniline
CAS No.: 56705-51-2
Cat. No.: VC2494778
Molecular Formula: C12H10ClNO
Molecular Weight: 219.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56705-51-2 |
|---|---|
| Molecular Formula | C12H10ClNO |
| Molecular Weight | 219.66 g/mol |
| IUPAC Name | 4-(3-chlorophenoxy)aniline |
| Standard InChI | InChI=1S/C12H10ClNO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H,14H2 |
| Standard InChI Key | COOTUHZXYCEPGE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)N |
Introduction
Chemical Identity and Structure
Basic Information
4-(3-Chlorophenoxy)aniline is an aromatic amine characterized by two benzene rings connected through an ether linkage. The structure features an amino group (-NH₂) at the para position of one benzene ring, while the other ring contains a chlorine atom at the meta position. This arrangement creates a molecule with distinct chemical reactivity and potential biological activity.
Identification Parameters
The compound is identified by several standard chemical identifiers, as detailed in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 56705-51-2 |
| Molecular Formula | C₁₂H₁₀ClNO |
| Molecular Weight | 219.667 g/mol |
| Exact Mass | 219.045090 |
| Synonyms | 3'-Chloro-4-aminobiphenyl ether; Benzenamine, 4-(3-chlorophenoxy)- |
Physicochemical Properties
Physical Properties
The physical properties of 4-(3-Chlorophenoxy)aniline are crucial for understanding its behavior in various environments and applications. Table 2 summarizes the key physical properties:
| Property | Value |
|---|---|
| Density | 1.3±0.1 g/cm³ |
| Boiling Point | 350.5±27.0 °C at 760 mmHg |
| Flash Point | 165.8±23.7 °C |
| Polar Surface Area (PSA) | 35.25000 |
| LogP | 3.08 |
| Vapor Pressure | 0.0±0.8 mmHg at 25°C |
| Index of Refraction | 1.628 |
The relatively high boiling point (350.5±27.0 °C) is characteristic of aromatic compounds with moderate molecular weight and intermolecular hydrogen bonding capacity due to the amino group .
Chemical Reactivity
The chemical reactivity of 4-(3-Chlorophenoxy)aniline is largely determined by the presence of the primary amine group and the chlorine substituent. The amino group at the para position can participate in numerous chemical reactions, including:
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Nucleophilic substitution reactions
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Acylation to form amides
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Diazotization to form diazonium salts
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Reductive amination with aldehydes and ketones
The electron-withdrawing effect of the chlorine substituent on the phenoxy ring influences the electronic distribution across the molecule, potentially affecting the reactivity of the amino group and the stability of the ether linkage.
Synthesis Methods
Related Compound Synthesis
Insights into potential synthesis methods can be drawn from the documented synthesis of the structurally related compound 3-Chloro-4-(3-chlorophenoxy)aniline. This compound has been synthesized through the reduction of 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene using iron and acetic acid in an ethanol/water mixture at 80°C, followed by basification with sodium hydrogen carbonate .
Research Applications
Structure-Activity Relationships
The structure of 4-(3-Chlorophenoxy)aniline positions it within a class of diaryl ethers that have demonstrated various biological activities. The specific arrangement of functional groups provides several features that may contribute to potential biological activity:
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The amino group offers a site for hydrogen bonding interactions with biological targets
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The ether linkage provides conformational flexibility
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The chlorine substituent alters the electronic distribution and lipophilicity of the molecule
These structural features may enable the compound to interact with various biological targets, including enzymes and receptors, potentially leading to pharmacological effects.
Toxicological Considerations
Regulatory Status
Future Research Directions
Required Studies
To fully evaluate the potential of 4-(3-Chlorophenoxy)aniline, several additional studies would be valuable:
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Comprehensive toxicological profiling
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Specific enzyme inhibition assays
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In vitro and in vivo efficacy studies against various pathogens
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Metabolic stability and pharmacokinetic evaluations
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Optimization of synthesis methods for higher yields and purity
Such studies would provide a more complete understanding of this compound and its potential applications in pharmaceutical research and development.
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